molecular formula C5H14ClNO B6250240 3-amino-2,2-dimethylpropan-1-ol hydrochloride CAS No. 856816-26-7

3-amino-2,2-dimethylpropan-1-ol hydrochloride

Cat. No.: B6250240
CAS No.: 856816-26-7
M. Wt: 139.6
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Description

3-amino-2,2-dimethylpropan-1-ol hydrochloride: is an organic compound with the molecular formula C5H13NO·HCl. It is a derivative of 3-amino-2,2-dimethylpropan-1-ol, where the amino group is protonated to form the hydrochloride salt. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of 3-amino-2,2-dimethylpropan-1-ol hydrochloride typically begins with 3-amino-2,2-dimethylpropan-1-ol.

    Reaction with Hydrochloric Acid: The amino group of 3-amino-2,2-dimethylpropan-1-ol is protonated by reacting it with hydrochloric acid, resulting in the formation of this compound.

    Reaction Conditions: This reaction is usually carried out in an aqueous solution at room temperature.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-amino-2,2-dimethylpropan-1-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various amines or alcohols.

    Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry: 3-amino-2,2-dimethylpropan-1-ol hydrochloride is used as a reagent in organic synthesis, particularly in the synthesis of cyclic carbamates and cryptophycin analogues .

Biology: In biological research, this compound is used as an intermediate in the synthesis of various biologically active molecules.

Medicine: It is used in the development of pharmaceutical compounds, particularly those with potential therapeutic applications.

Industry: The compound is used in the production of various industrial chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-amino-2,2-dimethylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The protonated amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions play a crucial role in its effectiveness as a reagent in organic synthesis and its potential therapeutic applications.

Comparison with Similar Compounds

    3-amino-2,2-dimethylpropan-1-ol: The parent compound without the hydrochloride salt.

    2,2-dimethyl-3-aminopropanol: A similar compound with a slightly different structure.

    1-amino-2,2-dimethyl-3-propanol: Another structurally related compound.

Uniqueness: 3-amino-2,2-dimethylpropan-1-ol hydrochloride is unique due to its protonated amino group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

856816-26-7

Molecular Formula

C5H14ClNO

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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